Disperse red 100
Description
Historical Context and Significance of Disperse Dyes in Textile Chemistry
Disperse dyes were first developed for dyeing cellulose (B213188) acetate, a synthetic fiber that was difficult to color with existing dyes. These dyes are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion. hermetachem.comresearchgate.net Their significance grew with the advent of other synthetic fibers like polyester (B1180765), polyamide, and acrylics, which are also hydrophobic in nature. nih.govsci-hub.se The dyeing process for polyester, a highly crystalline and hydrophobic fiber, typically requires high temperatures (around 130°C) and pressure to allow the dye molecules to penetrate the fiber structure. researchgate.netsci-hub.se Alternatively, carriers, which are organic swelling agents, can be used to facilitate dyeing at lower temperatures, though this method raises environmental concerns. alibaba.comtradeindia.com
The effectiveness of disperse dyes is linked to their small molecular size and lack of a formal charge, which allows them to diffuse into the hydrophobic polymer chains of synthetic textiles. ekb.eg This class of dyes, including prominent examples like Disperse Red 1, became indispensable for achieving vibrant and durable colors on a wide range of synthetic fabrics that dominate the modern textile market.
Evolution of Research Paradigms for Disperse Red 1 and Related Chromophores
Initial research on Disperse Red 1 and similar azo chromophores was primarily driven by their application in the textile industry. The focus was on improving dyeing efficiency, color fastness (to light, washing, and sublimation), and the synthesis of new dye structures with superior properties. researchgate.net This traditional approach falls within a positivist research paradigm, emphasizing empirical observation and the establishment of cause-and-effect relationships between dye structure and performance. sciarena.combiocat.com
In recent decades, the research paradigm has shifted significantly. The unique photophysical properties of the azobenzene (B91143) moiety in Disperse Red 1 have opened up new avenues of investigation beyond textiles. Researchers are now exploring its application in high-technology fields, viewing it as a functional molecule. A major area of contemporary research is in nonlinear optics (NLO). Disperse Red 1 is a well-known NLO chromophore, and studies have focused on incorporating it into polymer matrices to create materials with second-order NLO properties for applications in optical devices. chemicalbook.com This research often involves a more interpretive or constructivist approach, where the aim is to understand the complex interactions between the dye and the host material to construct new functional systems. sciarena.com Furthermore, the environmental impact of disperse dyes has led to research on their degradation and removal from wastewater, reflecting a critical research paradigm that addresses societal and ecological problems. sigmaaldrich.com
Current Research Landscape and Knowledge Gaps for Disperse Red 1
The current research on Disperse Red 1 is multifaceted. Key areas of investigation include:
Advanced Materials: Incorporating Disperse Red 1 into polymers and other materials to harness its NLO and photoisomerization properties. chemicalbook.com This includes creating materials for optical data storage and light-driven actuators.
Environmental Science: Studying the ecotoxicity of Disperse Red 1 and developing methods for its degradation in textile effluents, such as photo-Fenton processes and biodegradation. sigmaaldrich.comsigmaaldrich.com
Dyeing Technology: Innovating more sustainable and efficient dyeing processes for polyester and other synthetic fibers to reduce energy consumption and environmental pollution. This includes nano-encapsulation of dyes and the use of greener carrier agents.
Despite extensive research, knowledge gaps remain. There is a need for a deeper understanding of the long-term stability of the poled order in NLO polymers containing Disperse Red 1. From an environmental perspective, while degradation pathways are being studied, the toxicity of the breakdown products is not fully understood. sigmaaldrich.com Furthermore, developing cost-effective and scalable green dyeing technologies remains a significant challenge for the textile industry.
Scope and Objectives of Comprehensive Academic Inquiry into Disperse Red 1
A comprehensive academic inquiry into Disperse Red 1 aims to bridge these knowledge gaps. The primary objectives are:
To synthesize and characterize novel polymers and materials functionalized with Disperse Red 1 to optimize their performance in advanced applications.
To conduct in-depth investigations into the mechanisms of photo-induced changes in materials containing Disperse Red 1.
To perform thorough environmental risk assessments, including the study of degradation pathways and the ecotoxicological profiles of its transformation products.
To develop and evaluate novel, environmentally benign dyeing systems that improve the sustainability of textile manufacturing processes.
This inquiry necessitates an interdisciplinary approach, combining principles of synthetic chemistry, materials science, environmental toxicology, and textile engineering to fully elucidate the properties and potential of this versatile chemical compound.
Physicochemical and Spectroscopic Data for Disperse Red 1
Below are tables summarizing key data for Disperse Red 1 (CAS No: 2872-52-8).
Table 1: Physicochemical Properties of Disperse Red 1
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ | nih.gov |
| Molecular Weight | 314.34 g/mol | nih.gov |
| Appearance | Dark red powder | chemicalbook.com |
| Melting Point | 160-162 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene. | chemicalbook.com |
| Colour Index Number | 11110 | |
Table 2: Spectroscopic Data for Disperse Red 1
| Spectroscopic Technique | Key Data | Source(s) |
|---|---|---|
| UV-Vis (λmax) | 502 nm | |
| InChI Key | FOQABOMYTOFLPZ-ISLYRVAYSA-N |
| SMILES | CCN(CCO)c1ccc(cc1)\N=N\c2ccc(cc2)N+=O | |
Properties
CAS No. |
12223-51-7 |
|---|---|
Molecular Formula |
C8H10N2 |
Synonyms |
Disperse red 100 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reaction Studies of Disperse Red 100
Conventional Synthetic Pathways for Disperse Red 100 Production
The traditional synthesis of disperse dyes like this compound is a well-established process in industrial chemistry, primarily relying on diazotization and coupling reactions.
Diazonium Salt Coupling Reactions for Azo Chromophore Formation
The cornerstone of producing this compound and other azo dyes is the azo coupling reaction. This process involves two main stages: diazotization and coupling. ijirset.com
Diazotization: This initial step converts a primary aromatic amine into a diazonium salt. discoveryjournals.org The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0–5 °C) to ensure the stability of the diazonium salt. discoveryjournals.orgmdpi.commdpi.com The resulting diazonium salt is a highly reactive intermediate. ijirset.com
Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. discoveryjournals.orgmdpi.com This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which is the chromophore responsible for the dye's color. mdpi.com The pH of the reaction medium is crucial during the coupling stage; weakly acidic conditions are often required for the dye's stability. mdpi.com
For instance, the synthesis of various disperse azo dyes involves diazotizing an aromatic amine and subsequently coupling it with components like 2,4-dihydroxybenzophenone (B1670367) or N,N-diethyl meta-methanesulfonamide. ijirset.comgoogle.com The specific precursors used will determine the final structure and properties of the dye.
Precursor Chemical Synthesis and Functional Group Transformations
The synthesis of the specific precursors for this compound is a critical aspect of its production. These precursors, the aromatic amine and the coupling component, may themselves require multi-step synthesis to introduce necessary functional groups.
For example, the synthesis of a precursor for a disperse reactive dye involved the Ullmann reaction, reacting 1-chloroanthraquinone (B52148) with N-phenylethylenediamine in the presence of a copper catalyst and potassium hydroxide (B78521) in DMF solvent. nih.govd-nb.info The reaction conditions, such as temperature and reactant molar ratios, were optimized to maximize the yield of the desired precursor. nih.govd-nb.info
Functional group transformations are also common. For instance, a method for producing Disperse Red 343, a related azo dye, involves the amination of 5-methylisophthalonitrile to generate 2,6-dicyano-4-methylaniline, which then undergoes diazotization and coupling. google.com This process avoids the use of cyanide, making it more environmentally friendly. google.com
Advanced and Sustainable Synthesis Approaches
In response to growing environmental concerns, research has focused on developing greener and more efficient synthetic methods for disperse dyes.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. analis.com.my For the synthesis of azo dyes, microwave assistance can dramatically reduce reaction times from hours to minutes and increase product yields. nih.govdoaj.orgresearchgate.net This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture. asianpubs.org
Studies have demonstrated the successful synthesis of various disperse dyes, including those with pyridone and coumarin-azo moieties, using microwave technology. analis.com.myisca.me A metal-free, microwave-assisted protocol has been developed for the rapid synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines, achieving yields up to 97% within minutes. doaj.orgnih.gov
Ultrasonic Technology in Dye Synthesis
Ultrasonic technology, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. In the context of dye synthesis and application, ultrasound has been shown to improve processes by creating cavitation bubbles that collapse and generate localized high temperatures and pressures. researchgate.net
While more commonly studied for improving the dyeing process of fabrics with disperse dyes, ultrasound also has potential applications in the synthesis itself. nih.govresearchgate.net For example, the use of ultrasonic energy in the dyeing of polyester (B1180765) fabrics with disperse dyes at lower temperatures (e.g., 80 °C) has been shown to achieve higher color depth compared to traditional methods at 100 °C. nih.govresearchgate.net This energy-saving approach highlights the potential of ultrasonic technology to make dye-related processes more sustainable. researchgate.net The application of ultrasonic waves can also reduce the particle size of disperse dyes, which can enhance their penetration into textile fibers. ijcce.ac.ir
Exploration of Environmentally Benign Reaction Conditions
A significant thrust in modern dye synthesis is the move towards more environmentally friendly processes. This includes avoiding toxic reagents and solvents, reducing energy consumption, and minimizing waste.
One approach involves replacing hazardous chemicals with safer alternatives. For instance, a method for producing Disperse Red 343 has been developed that avoids the use of cuprous cyanide and zinc cyanide, thereby preventing heavy metal pollution. google.com This process also eliminates the need to dry intermediates, which reduces energy consumption and dust pollution. google.com
The use of greener solvents is another key area. Research has explored the use of natural deep eutectic solvents (NADES) in dyeing processes to eliminate the need for environmentally unfriendly auxiliaries. researchgate.net Furthermore, developing synthetic routes that operate in aqueous media or under solvent-free conditions is a major goal.
Based on a comprehensive search of available scientific and technical literature, there is no specific, identifiable chemical compound registered under the designation "this compound" in the Colour Index (C.I.). The searches for its synthesis methodologies, reaction kinetics, and potential derivatives have not yielded any results for a dye with this precise name.
It is possible that "this compound" may be a commercial trade name, a synonym that is not widely indexed, or an incorrect designation. The scientific literature details numerous other disperse dyes, such as Disperse Red 1, Disperse Red 13, and Disperse Red 60, each with distinct chemical structures and documented synthetic pathways. However, no such specific information is available for "this compound."
Due to the lack of verifiable data on this specific compound, it is not possible to provide an article on its synthetic methodologies, reaction kinetics, or derivatives as requested. Further clarification on the chemical structure or the CAS (Chemical Abstracts Service) number for the compound of interest would be necessary to proceed with a detailed scientific report.
Advanced Spectroscopic and Chromatographic Characterization of Disperse Red 100
Molecular Structure Elucidation Techniques
To confirm the precise chemical structure of Disperse Red 100, a combination of mass spectrometry, nuclear magnetic resonance, X-ray crystallography, and infrared spectroscopy is utilized. Each technique offers unique insights into the molecule's constitution.
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. In the analysis of azo dyes, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed. lcms.czdoi.org For a compound like this compound, HR-MS analysis provides an exact mass measurement, which can be used to confirm its molecular formula.
The analysis involves ionizing the dye molecule, often using electrospray ionization (ESI), and then separating the ions based on their mass-to-charge ratio (m/z). lcms.czdoi.org The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The resulting mass spectrum displays the isotopic pattern of the molecule, which further aids in confirming the molecular formula. For instance, the analysis of Disperse Red 1, a structurally related compound, shows a molecular ion peak corresponding to its chemical formula of C₁₆H₁₈N₄O₃. lcms.cz This level of detail is crucial for verifying the successful synthesis of the target compound and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms (protons). A ¹H NMR spectrum of a disperse azo dye provides key data on the number of different types of protons, the electronic environment of each proton, and how they are connected to neighboring atoms.
While specific spectral data for "this compound" is not publicly available, the ¹H NMR spectrum of a related compound, Disperse Red 1 Acrylate, has been reported and analyzed. nih.gov In a typical spectrum for a similar azo dye, distinct signals would be expected in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would confirm the number of protons on each ring. Additionally, signals corresponding to protons of alkyl groups, such as the ethyl and hydroxyethyl (B10761427) chains commonly found in disperse dyes, would appear in the upfield region of the spectrum (typically 1.0-4.5 ppm). nih.govmdpi.com The splitting patterns (e.g., triplets, quartets) of these signals, arising from spin-spin coupling, provide definitive evidence of the connectivity between adjacent carbon atoms. nih.gov
The primary challenge for this technique is the necessity of growing a high-quality single crystal of the compound, which can be difficult for many disperse dyes. wikipedia.org However, when successful, the resulting electron density map provides an unambiguous confirmation of the molecule's structure. For example, the crystal structure of a related compound, C.I. Disperse Red 167, has been determined and used as a benchmark for comparison with computationally predicted structures. researchgate.net Such data is invaluable for understanding structure-property relationships, including how molecular packing affects the color and stability of the dye in its solid form.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. stuba.sknih.gov When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration. nih.gov
For a nitro-substituted monoazo dye, the FT-IR spectrum provides clear evidence for its key structural features. The analysis confirms the presence of the azo linkage (-N=N-), the nitro group (-NO₂), aromatic rings (C=C), and various C-H and C-N bonds. stuba.skresearchgate.net The characteristic absorption bands are used to confirm the identity and purity of the synthesized dye. wwjmrd.com
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Functional Group |
| O-H Stretch | 3300 - 3500 | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Alkyl Chains (-CH₂, -CH₃) |
| N=N Stretch (Azo) | 1400 - 1500 | Azo Group (-N=N-) |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Nitro Group (-NO₂) |
| Symmetric NO₂ Stretch | 1335 - 1385 | Nitro Group (-NO₂) |
| Aromatic C=C Stretch | 1580 - 1620 | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Aryl Amine |
This table presents typical FT-IR absorption ranges for functional groups found in disperse azo dyes. stuba.skresearchgate.netnist.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques investigate the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These methods are fundamental to understanding the origin of a dye's color and its behavior in different environments.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.eduyoutube.com For a dye, this technique is used to determine its maximum absorption wavelength (λmax), which corresponds to the color perceived by the human eye. thermofisher.com The analysis of this compound in a suitable solvent would reveal a strong absorption band in the visible region, characteristic of the extended π-conjugated system of the azobenzene (B91143) chromophore.
The position and intensity of the λmax are highly sensitive to the chemical environment, a phenomenon known as solvatochromism. semanticscholar.orgresearchgate.net The photophysical behavior of a dissolved dye depends strongly on solvent-solute interactions. researchgate.net By recording the UV-Vis spectra in a series of solvents with varying polarities, one can study these interactions. Generally, polar solvents can stabilize the excited state of the dye molecule differently than non-polar solvents, leading to a shift in the λmax. youtube.com A bathochromic shift (to a longer wavelength, or "red-shift") is often observed as solvent polarity increases, indicating strong interactions between the solvent and the dye molecule. semanticscholar.orgresearchgate.net This analysis provides insight into the electronic structure of the dye and helps predict its behavior in different application media. researchgate.net
| Solvent | Polarity | Expected λmax Shift (Relative to Non-Polar Solvent) |
| Cyclohexane | Non-Polar | Baseline |
| Dichloromethane | Polar Aprotic | Bathochromic (Red) Shift |
| Acetone | Polar Aprotic | Bathochromic (Red) Shift |
| Ethanol | Polar Protic | Bathochromic (Red) Shift |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Significant Bathochromic (Red) Shift |
This table illustrates the expected effect of solvent polarity on the λmax of a typical aminoazobenzene dye, demonstrating solvatochromism. researchgate.net
Fluorescence Spectroscopy of this compound and Its Derivatives
Fluorescence spectroscopy is a powerful technique for investigating the electronic properties and environmental sensitivity of chromophores. Azo dyes, including this compound and its derivatives, are generally known to be weak fluorescence emitters. researchgate.net This low emission efficiency is primarily due to the dominance of non-radiative decay pathways of the photoexcited state, such as rapid trans-cis-trans photoisomerization around the central N=N bond, which effectively quenches fluorescence. researchgate.net
Despite their low quantum yields, the fluorescence behavior of these dyes is highly sensitive to their molecular structure and local environment. The attachment of electron-donating and electron-accepting groups to the azobenzene backbone, a common feature in disperse dyes, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and influence the emission properties. mdpi.com Studies on various substituted azobenzene dyes have shown that fluorescence can be tuned across the visible spectrum, from yellow to red, by altering these substituent groups. mdpi.comrsc.org
The solvent environment also plays a critical role. The fluorescence quantum yield (Φf), defined as the ratio of emitted photons to absorbed photons, can vary significantly with solvent polarity. researchgate.netatto-tec.com For the closely related push-pull azo dye, Disperse Red 1, fluorescence quantum yields as high as 10⁻³ have been measured in aliphatic alcohols, which, while low in an absolute sense, are significant for an azobenzene derivative. researchgate.net This sensitivity to the surrounding medium allows fluorescence spectroscopy to be used as a probe for understanding dye-solvent and dye-substrate interactions.
Table 1: Fluorescence Quantum Yield (Φf) of Disperse Red 1 in Various Solvents Data for Disperse Red 1 is presented as a representative example for a closely related disperse azo dye.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Methanol | ~10⁻³ |
| Ethylene (B1197577) Glycol | ~10⁻³ |
| Glycerol | ~10⁻³ |
| Phenol (B47542) | Value not specified, but measured |
Source: Data derived from studies on Disperse Red 1. researchgate.net
Transient Absorption Spectroscopy for Excited-State Dynamics
Transient absorption spectroscopy (TAS) is an essential pump-probe technique used to investigate the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. nih.gov This method provides critical insights into the photoisomerization mechanisms that are characteristic of azo dyes like this compound. By monitoring the differential absorbance of a sample after excitation with a short laser pulse, TAS can track the formation and decay of transient species, such as excited singlet states and isomeric forms. nih.govresearcher.life
Studies on the push-pull substituted azo dye Disperse Red 1 reveal a complex series of ultrafast events following photoexcitation. researchgate.net Upon absorption of a photon, the molecule is promoted to an excited ππ* state. This is followed by an extremely rapid internal conversion to the lowest-energy excited singlet state, S₁(nπ), in less than 0.2 picoseconds. researchgate.net This S₁(nπ) state is non-emissive and decays back to the ground state on a picosecond timescale. The decay process is believed to proceed through a conical intersection via rotation around the N=N bond, leading to the formation of the Z (cis) isomer. researchgate.net
The lifetime of this excited state is sensitive to the solvent environment. researchgate.net Following the photoisomerization to the Z form, the molecule thermally relaxes back to the more stable E (trans) isomer. This thermal back-isomerization is a much slower process, occurring on timescales from milliseconds to seconds, and is also highly dependent on the solvent. researchgate.net These detailed kinetic investigations are crucial for understanding the photostability and behavior of such dyes in various applications.
Table 2: Excited-State Decay and Thermal Isomerization Time Constants for Disperse Red 1 Data for Disperse Red 1 is presented as a representative example for a closely related disperse azo dye.
| Process | Solvent | Time Constant |
| S₁ State Decay | Toluene | 0.9 ps |
| S₁ State Decay | Acetonitrile | 0.5 ps |
| S₁ State Decay | Ethylene Glycol | 1.4 ps |
| Thermal Z → E Isomerization | Toluene | 29 s |
| Thermal Z → E Isomerization | Acetonitrile | 28 ms |
| Thermal Z → E Isomerization | Ethylene Glycol | 2.7 ms |
Source: Data from femtosecond time-resolved absorption spectroscopy studies of Disperse Red 1. researchgate.net
Surface and Morphological Characterization in Material Interactions
Scanning Electron Microscopy (SEM) of Dye-Substrate Interactions
Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the surface morphology of substrates and characterizing the physical nature of dye-substrate interactions at the micro-scale. In the context of this compound, SEM is primarily used to examine the surface of textile fibers, such as polyester (B1180765), before and after the dyeing process. researchgate.netscirp.org Since disperse dyes are applied from a fine aqueous dispersion, SEM can reveal how the dye particles are distributed on the fiber surface, identify the presence of dye aggregates, and assess the uniformity of the dyeing. mdpi.com
For instance, SEM analysis of untreated polyester fibers typically shows a smooth, regular, and cylindrical surface. researchgate.net After dyeing under high-temperature conditions, the dye molecules diffuse into the amorphous regions of the polymer matrix. sustainability-directory.com A successful dyeing process should result in a fiber surface that remains relatively smooth, indicating that the dye has penetrated the fiber rather than simply coating the exterior. However, under non-optimal dyeing conditions, SEM can detect agglomerations of dye particles adhering to the fiber surface, which can negatively impact the colorfastness and feel of the fabric. scirp.org SEM is also utilized to characterize the porous structure of adsorbent materials, such as modified biochar, used for the removal of disperse dyes from wastewater, showing changes in surface texture after dye adsorption. deswater.com
Brunauer-Emmett-Teller (BET) Surface Area Analysis of Adsorbents
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area and porosity of solid materials. wikipedia.orglucideon.com This information is particularly vital in the study of dye adsorption from wastewater, a key environmental consideration for textile dyes like this compound. Adsorbents, such as activated carbons, biochars, and metal-organic frameworks (MOFs), are characterized by their high surface area, which provides ample sites for dye molecules to attach. acs.orgfrontiersin.org
The BET analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperature. By measuring the amount of gas adsorbed at various partial pressures, the total surface area (in m²/g) and pore volume can be calculated. A higher specific surface area generally correlates with a higher adsorption capacity. researchgate.net However, studies have also shown that the adsorption of azo dyes is not solely dependent on surface area; it is also strongly influenced by electrostatic interactions and hydrogen bonding between the dye molecules and the functional groups on the adsorbent's surface. researchgate.net Therefore, BET analysis is an essential first step in characterizing and comparing the potential effectiveness of different adsorbent materials for the removal of this compound.
Table 3: Representative BET Surface Area of Various Adsorbents Used for Azo Dye Removal
| Adsorbent Material | Precursor/Type | Specific Surface Area (SBET) (m²/g) |
| Graphite Carbon Nitride (U-g-C₃N₄) | Urea | 172.8 |
| Graphite Carbon Nitride (M-g-C₃N₄) | Melamine | 69.6 |
| Metal-Organic Framework (MIL-100(Fe)) | Iron(III) trimesate | 1,013 |
Source: Data compiled from studies on azo dye adsorption. acs.orgdeswater.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions in Composites
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. smithers.com It is widely used to investigate the thermal properties of polymers and polymer-dye composites. intertek.cominnovatechlabs.com When a disperse dye like this compound is incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA) or polyester, it can influence the material's thermal transitions. mdpi.commdpi.com
A key parameter measured by DSC is the glass transition temperature (Tg), which marks the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The presence of dye molecules within the polymer can disrupt the intermolecular forces between polymer chains, acting as a plasticizer and thereby lowering the Tg. Conversely, strong interactions between the dye and polymer could potentially restrict chain mobility and increase the Tg. A study on PMMA fibers doped with Disperse Red 1 (DR1) found that the addition of the dye led to a decrease in the glass transition temperature. mdpi.com DSC can also be used to study other thermal events, such as melting (Tm), crystallization (Tc), and the degree of crystallinity, providing a comprehensive understanding of how the dye affects the composite's thermal stability and processing characteristics. smithers.com
Table 4: Glass Transition Temperature (Tg) of Disperse Red 1 / PMMA Composite Fibers Data for Disperse Red 1 is presented as a representative example for a closely related disperse azo dye.
| Sample | Treatment | Glass Transition Temperature (Tg) (°C) |
| Plain PMMA | Unannealed | 100.8 ± 1.1 |
| Plain PMMA | Annealed | 108.9 ± 0.6 |
| DR1/PMMA | Unannealed | 93.3 ± 0.5 |
| DR1/PMMA | Annealed | 106.8 ± 0.8 |
Source: Data from DSC analysis of dye-doped PMMA fibers. mdpi.com
Interactions and Mechanisms of Disperse Red 100 with Diverse Substrates
Fundamental Dyeing Mechanisms on Hydrophobic Fibers (e.g., Polyester (B1180765), Nylon)
The dyeing of hydrophobic fibers such as polyester and nylon with disperse dyes like Disperse Red 100 is fundamentally a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber). blogspot.comscribd.com This transfer is facilitated by the dye's inherent insolubility in water, which gives it a higher affinity for the organic fiber. blogspot.com The entire mechanism can be broken down into three primary stages: dispersion of the dye in the aqueous bath, adsorption of the dye molecules onto the fiber surface, and subsequent diffusion of the dye into the fiber's interior. blogspot.comtextileexplainer.comcolorfuldyes.com
The journey of this compound from the dyebath to the fiber interior begins with its diffusion through the aqueous medium to the fiber surface. colorfuldyes.com Initially, the dye exists as dispersed particles, which then dissolve to a limited extent in the water. blogspot.comtextiletoday.com.bd These dissolved dye molecules are then adsorbed onto the surface of the fiber. textileexplainer.comcolorfuldyes.com This adsorption is a critical step that depends on the dye's solubility in both the dyebath and the fiber itself. textileexplainer.com
Once adsorbed, the dye molecules diffuse from the fiber surface into the polymer matrix. blogspot.comcolorfuldyes.com This diffusion process is often the rate-determining step in the dyeing process. mdpi.com The rate of diffusion is influenced by several factors, including the concentration gradient of the dye between the fiber surface and its interior, the temperature of the system, and the molecular structure of the fiber. researchgate.netnlc-bnc.ca Studies on similar disperse dyes have shown that the dyeing process can be described by various kinetic models, such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models, which help in understanding the rate-controlling steps. researchgate.netsciarena.com For instance, research on Disperse Red 167 showed that the adsorption process is endothermic, with adsorption increasing as the temperature rises. sciarena.com
Diffusion of the dye in its dispersed or slightly molten state to the fiber surface. colorfuldyes.com
Adsorption of the dye onto the polyester fiber surface. colorfuldyes.com
Diffusion of the adsorbed dye into the interior of the polyester fiber. colorfuldyes.com
The substantivity, or affinity, of this compound for hydrophobic fibers is primarily due to weak intermolecular forces. unam.mxresearchgate.net Unlike ionic dyes that form strong electrostatic bonds with fibers, disperse dyes are non-ionic and rely on Van der Waals forces and hydrogen bonds to anchor themselves within the fiber structure. blogspot.comresearchgate.netmade-in-china.com
Polyester fibers lack the functional groups that would allow for strong ionic interactions. researchgate.net Therefore, the affinity between the dye and fiber is a result of a combination of:
Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. researchgate.net The aromatic portions of both the disperse dye and the polyester fiber contribute to these interactions. textiletoday.com.bd
Hydrogen bonds: Disperse dyes often contain groups like –NH2 or –OH in their structure which are capable of forming hydrogen bonds with the ester (–COO–) groups present in the polyester polymer chain. researchgate.netmade-in-china.com
Dipole-dipole interactions: These forces occur due to the asymmetrical distribution of electrons in the dye and fiber molecules, creating permanent dipoles that attract each other. researchgate.net
The principle of "like dissolves like" is a useful concept here; the hydrophobic nature of the disperse dye is compatible with the hydrophobic polyester fiber. unam.mx These intermolecular forces collectively ensure that the dye molecules remain fixed within the fiber's amorphous regions, leading to good color fastness. blogspot.comcolourinn.in
Temperature and pressure are critical parameters in the dyeing of polyester and nylon with this compound, significantly impacting dye uptake and the physical state of the fiber.
Temperature: Increasing the temperature of the dyebath has several profound effects. Firstly, it increases the kinetic energy of the dye molecules, accelerating their movement and diffusion rate. textileexplainer.comvinca.rs Secondly, and more importantly, high temperatures (typically above 100°C, often around 130°C for polyester) cause the fiber's polymer chains to undergo thermal agitation. researchgate.netcolourinn.inblogspot.com This agitation increases the flexibility of the polymer chains and expands the amorphous regions within the fiber structure, a process often referred to as fiber swelling. textileexplainer.comcolourinn.inresearchgate.net This expansion creates larger "voids" or free volume within the fiber, making it more permeable to the dye molecules. researchgate.netmdpi.com Research has demonstrated a remarkable increase in dye adsorption and color strength at temperatures above 100°C. vinca.rsresearchgate.net
Pressure: High-temperature dyeing (above 100°C) must be conducted in pressurized equipment to prevent the water from boiling. blogspot.com In the context of supercritical carbon dioxide (scCO2) dyeing, a waterless alternative, pressure plays a direct role in the dyeing process. Increasing the system pressure leads to an increase in the density of the scCO2 fluid. vinca.rsresearchgate.net This, in turn, enhances the solvent power of the scCO2, allowing more dye to dissolve and subsequently diffuse into the fiber. vinca.rsresearchgate.net Studies have shown that dye uptake is significantly improved with increasing system pressure in scCO2 dyeing. researchgate.net
The combined effect of high temperature and pressure facilitates deeper and more uniform penetration of the dye into the fiber, resulting in a more intense and level dyeing. textileexplainer.com
| Parameter | Effect on Dyeing Process | Typical Range for Polyester |
| Temperature | Increases dye molecule energy, swells fibers, increases dye uptake. textileexplainer.comcolourinn.inresearchgate.net | 120°C - 130°C blogspot.comhermetachem.com |
| Pressure | Prevents boiling in aqueous dyeing; increases solvent power in scCO2 dyeing. vinca.rsblogspot.comresearchgate.net | >1 atm (aqueous); 17-23 MPa (scCO2) vinca.rs |
Mechanistic Role of Dyeing Auxiliaries
To overcome the challenges of dyeing hydrophobic fibers with sparingly soluble disperse dyes, various chemical auxiliaries are employed. These additives play crucial roles in stabilizing the dye dispersion, improving the dyeing rate, and enhancing dye penetration into the fiber.
Disperse dyes like this compound are almost insoluble in water and need to be milled into very fine particles for application. blogspot.comscribd.com However, these fine particles have a tendency to agglomerate or clump together in the aqueous dyebath, which would lead to uneven, speckled dyeing. blogspot.comtextileexplainer.com This is where dispersing agents become essential.
Dispersing agents are surface-active agents (surfactants) that perform several key functions:
Stabilize the dispersion: They adsorb onto the surface of the dye particles, creating a protective layer. ayshzj.com This layer prevents the particles from re-agglomerating through mechanisms like electrostatic repulsion or steric hindrance, ensuring a fine, stable dispersion throughout the dyeing process. scribd.comayshzj.comrsc.org
Facilitate particle size reduction: They assist during the initial grinding of the dye crystals into a fine powder. blogspot.comscribd.com
Increase apparent solubility: By keeping the particles finely dispersed, they effectively increase the surface area of the dye available for dissolution, which can influence the rate of dyeing. blogspot.comscribd.com
Ensure uniform coloration: A stable dispersion is crucial for achieving a level and consistent color on the fabric. blogspot.comayshzj.com
Commonly used dispersing agents include alkyl aryl sulphonates. blogspot.comscribd.com The effectiveness of a dispersing agent depends on its ability to remain stable under high temperatures and in the presence of other dyeing assistants. blogspot.comscribd.com
Carriers are organic compounds that act as dyeing accelerants, enabling the dyeing of polyester fibers with disperse dyes at lower temperatures (e.g., at the boil, around 100°C) and atmospheric pressure. blogspot.comtextiletoday.com.bd They are particularly useful when high-pressure equipment is not available. blogspot.com
The mechanism of carrier action is multifaceted and is generally understood to involve the following:
Fiber Swelling and Plasticization: Carriers are absorbed by the hydrophobic fiber, where they act as a molecular lubricant. textileexplainer.comtextiletoday.com.bd They penetrate the polymer structure and reduce the intermolecular forces (Van der Waals forces) between the polymer chains. textileexplainer.comtextiletoday.com.bd This lowers the glass transition temperature (Tg) of the fiber, making the polymer chains more mobile at a lower temperature. The resulting swelling and increased segmental mobility of the polymer chains create larger openings, facilitating easier and faster diffusion of dye molecules into the fiber interior. textiletoday.com.bdrsc.org
Dye Transport: Some theories propose that carriers form a film on the fiber surface or create dye-carrier associations in the bath, which then transport the dye to the fiber. textileexplainer.com
Increased Dye Solubility: Carriers can also increase the solubility of the disperse dye in the dyebath, which can enhance the dyeing rate. textileexplainer.com
However, the use of traditional carriers, such as those based on o-phenylphenol or halogenated aromatic hydrocarbons, has declined due to environmental and health concerns, including toxicity and unpleasant odors. textiletoday.com.bdrsc.org Research has shifted towards developing more environmentally friendly, bio-based carriers. rsc.org
| Auxiliary | Primary Function | Mechanism of Action |
| Dispersing Agent | Stabilizes dye particles in the dyebath. textileexplainer.comayshzj.com | Adsorbs on dye particle surfaces, preventing agglomeration through electrostatic/steric repulsion. ayshzj.comrsc.org |
| Carrier | Accelerates dyeing at lower temperatures. blogspot.comtextiletoday.com.bd | Lowers fiber's glass transition temperature (Tg), swells the fiber, and increases polymer chain mobility. textileexplainer.comtextiletoday.com.bd |
Impact of Non-Ionic Surfactants on Dye Fixation and Transfer
Non-ionic surfactants play a crucial role in the dyeing process with disperse dyes like this compound, influencing both dye fixation and transfer. Disperse dyes are characterized by their low water solubility and are typically applied as fine dispersions in an aqueous dyebath. scispace.com Non-ionic surfactants are often employed to stabilize these dispersions and facilitate the dyeing of hydrophobic fibers such as polyester, nylon, and acetate. scispace.comchina-dyestuff.com
The mechanism of dyeing with disperse dyes involves several stages: dissolution of the dye particles, adsorption onto the fiber surface, diffusion into the fiber, and finally, fixation within the fiber matrix. china-dyestuff.com Non-ionic surfactants can enhance the solubilization of the dye in the dyebath. nih.gov This increased solubility can, in turn, affect the rate of dye uptake and the final color yield on the textile material. google.com
Research has shown that the presence of non-ionic surfactants can lead to an increased release of disperse dyes from the fabric, a phenomenon particularly evident when compared to anionic surfactants. unito.it This is attributed to the ability of non-ionic surfactants to accommodate dye molecules not only in the hydrophobic core of their micelles but also in the headgroup shell, which shifts the equilibrium and promotes higher desorption. unito.it While this property is beneficial for removing poorly bound dye during washing, it can also impact the initial fixation and transfer of the dye to the fiber. nih.gov
Furthermore, in the context of printing pastes, non-ionic surfactants can act as solubilizers, especially under the high-temperature conditions of dye fixation, potentially leading to increased color yields compared to print paste compositions where non-ionic surfactants are absent. google.com The interaction between the disperse dye and the non-ionic surfactant is a key factor in controlling the dyeing process, from the stability of the dye dispersion to the final fastness properties of the dyed textile. google.comrsc.org
Interaction with Functional Materials
Disperse Red 1 (DR1), a benchmark azobenzene (B91143) dye, is a significant material in the field of nonlinear optics (NLO). sigmaaldrich.comsigmaaldrich.com Its strong dipole moment and ability to form a dipole network make it a valuable chromophore for enhancing the electro-optic and photorefractive effects in NLO polymers. sigmaaldrich.comsigmaaldrich.com When integrated into polymer matrices, DR1 can impart significant second-order NLO properties to the material, which are essential for applications in electro-optic modulators, switches, and frequency converters. aip.orgresearchgate.net
The integration of DR1 into polymers can be achieved through two primary methods: as a guest in a host polymer matrix (guest/host systems) or by chemically bonding it to the polymer backbone as a side-chain. aip.org Side-chain polymers generally exhibit higher thermal stability of the induced NLO properties compared to guest/host systems. aip.org For instance, stable side-chain polymers have been synthesized by reacting DR1 with maleic anhydride (B1165640) copolymers, resulting in materials with electro-optic coefficients (r33) of up to 6 pm/V at 780 nm. aip.org These polymers demonstrated a decrease in their electro-optic activity only at temperatures above 150 °C. aip.org
DR1 has been incorporated into various polymer systems to create NLO materials. For example, it has been doped into poly(methyl methacrylate) (PMMA) and hydroxypropyl cellulose (B213188) (HPC) matrices. sigmaaldrich.commdpi.com The incorporation of DR1 into an amorphous ferroelectric polymer, poly-(cyano phenylene sulfide) (PCPS), has been shown to induce second-order NLO activities without the need for conventional poling procedures. researchgate.net Sol-gel waveguides doped with Disperse Red 1 have also been developed for NLO devices operating at telecommunications wavelengths. researchgate.net
The performance of DR1-based NLO materials is influenced by factors such as the dye concentration, the poling process (which aligns the chromophores), and the thermal stability of the polymer host. aip.org Research continues to explore new polymer architectures and processing techniques to optimize the NLO response and long-term stability of DR1-functionalized materials for advanced photonic applications. sigmaaldrich.comaip.org
Disperse Red 1 (DR1), as an azobenzene dye, can undergo reversible trans-cis photoisomerization when exposed to light of a specific wavelength. mdpi.com This molecular-level change can be harnessed to generate mechanical work at the macroscopic level, making DR1 a key component in the development of photomechanical actuators. mdpi.commdpi.com When DR1 is incorporated into a polymer matrix, the isomerization of the dye molecules can induce stress and strain, leading to a change in the material's shape. mdpi.com
The photomechanical effect in DR1-based materials is often linked to both photoisomerization and photothermal heating. mdpi.com The absorption of light by the dye leads to a local increase in temperature, which can cause thermal expansion of the polymer matrix. mdpi.commdpi.com Studies on DR1-doped poly(methyl methacrylate) (PMMA) fibers have shown that photothermal heating is a dominant mechanism in their photomechanical response. mdpi.com
Liquid crystal elastomers (LCEs) incorporating DR1 have demonstrated significant potential as light-driven actuators. mdpi.comresearchgate.net In these materials, the absorbed light energy increases the elastomer's temperature, triggering an order-disorder phase transition that results in a macroscopic contraction. mdpi.comresearchgate.net The performance of these actuators, including their response time and the magnitude of their deformation, can be controlled by varying the power, pulse duration, and spatial distribution of the light source. mdpi.com
The efficiency of converting light energy into mechanical work is a critical parameter for these actuators. pnas.org Research on single crystals of DR1 has provided insights into their performance as microscale actuators, demonstrating their potential in applications such as microdrivers and mechanical gripping systems. pnas.org The photomechanical response of DR1-based materials is an active area of research, with a focus on understanding the fundamental mechanisms and engineering new materials with improved performance for applications in soft robotics and light-powered devices. mdpi.compnas.org
| Actuator Material | Light Source | Observed Response | Key Finding |
| Disperse Red 1-doped PMMA fibers | 488-nm visible light | Change in mechanical properties (stiffness, glass transition temperature) | Photothermal heating is the dominant mechanism for the photomechanical response. mdpi.com |
| Liquid Crystal Elastomer with Disperse Red 1 | Laser beam | Macroscopic contraction | The photo-mechanical response is dependent on the power and spatial distribution of the light. mdpi.comresearchgate.net |
| Single crystals of Disperse Red 1 | Visible light | Bending and motion | Demonstrates potential for use in microscale actuators. pnas.orgmcgill.ca |
Disperse Red dyes, including variants like Disperse Red 60, are utilized in the formulation of inkjet inks for printing on hydrophobic fabrics such as polyester. mdpi.comaustinpublishinggroup.com The development of stable and reliable disperse dye inkjet inks requires careful consideration of the interactions between the dye particles and various components of the ink formulation, including dispersants, humectants, and solvents. mdpi.comresearchgate.net
A key challenge in formulating disperse dye inks is to ensure the long-term stability of the dye dispersion and to prevent agglomeration of dye particles, which can lead to nozzle clogging in the printhead. rsc.orgaustinpublishinggroup.com Non-ionic surfactants and polymeric dispersants are commonly used to achieve a stable dispersion of the dye particles in the aqueous ink base. rsc.orgmdpi.com These additives adsorb onto the surface of the dye particles, providing steric and/or electrostatic stabilization to prevent them from aggregating. rsc.org
The physical properties of the ink, such as viscosity and surface tension, are critical for proper droplet formation and jetting from the printhead. mdpi.comresearchgate.net These properties are controlled by the addition of components like ethylene (B1197577) glycol (EG) and other rheological modifiers. mdpi.com For instance, colored nanosphere inks have been developed using P(St-BA-MAA) nanospheres loaded with Disperse Red 60, where the viscosity was adjusted with EG to be suitable for drop-on-demand (DOD) inkjet printing. mdpi.com
The composition of the ink formulation can also influence the final color quality and fastness properties of the printed fabric. austinpublishinggroup.comresearchgate.net For example, the choice of dispersing agent can affect the particle size distribution of the dye in the ink, which in turn impacts the performance of the ink on the print head and the final print quality. austinpublishinggroup.com Research has also focused on developing self-curable disperse dye nanosphere inks that can be used for printing on both hydrophilic and hydrophobic fabrics. mdpi.com
| Ink Component | Function | Example |
| Disperse Dye | Colorant | Disperse Red 60 mdpi.comaustinpublishinggroup.com |
| Dispersant | Stabilizes dye particles | Anionic dispersant MF, Non-ionic surfactant FAPE rsc.org |
| Humectant/Solvent | Controls viscosity and prevents drying | Ethylene Glycol (EG), Diethylene Glycol (DEG) mdpi.comresearchgate.net |
| Binder | Adhesion to substrate | Water-based polymers (polyvinyl alcohol, waterborne polyester) researchgate.net |
In-depth Analysis of this compound's Environmental Profile Reveals Data Scarcity
An extensive review of scientific literature reveals a significant lack of specific environmental data for the chemical compound this compound. While the user requested a detailed article focusing solely on this dye, adhering to a strict outline of its environmental chemistry and degradation pathways, the available research does not provide the necessary specific data points to generate a thorough and scientifically accurate report as requested.
General information for the broader class of disperse azo dyes is available and provides a foundational understanding of their expected environmental behavior. These dyes are characterized by low water solubility and a high octanol-water partition coefficient (Kow), which suggests a tendency to partition from water into organic matrices like sediment and soil. The primary degradation pathway for azo dyes is understood to be the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Additionally, photo-oxidation and photo-reduction are recognized as potential, albeit often slower, degradation mechanisms.
For a more detailed analysis based on available scientific research, it would be necessary to focus on a more thoroughly studied compound within the same class, such as Disperse Red 1. Sufficient data exists for this compound to populate the requested article structure with specific findings. Should the user be interested in an article on a related, well-documented disperse dye, this could be provided.
Environmental Chemistry and Degradation Pathways of Disperse Red 100
Chemical Degradation Pathways
Role of Environmental Factors (pH, Oxygen, and Humic Materials) in Degradation Kinetics
The rate and extent of Disperse Red 100 degradation are significantly influenced by key environmental parameters. These factors can alter the chemical stability of the dye and mediate the activity of microbial and enzymatic processes.
pH: The pH of the surrounding medium is a critical factor. Disperse dyes are generally most stable in a weakly acidic environment, with a typical pH range of 4.5 to 5.5. dyestuffscn.com Deviations from this range can affect both the dye's structure and the efficiency of degradation processes. For instance, some azo structures are sensitive to alkaline conditions, which can lead to hydrolysis of functional groups like esters or amides, altering the dye molecule. dyestuffscn.com Studies on other disperse dyes, such as Disperse Red 19, have shown that enzymatic degradation by peroxidases achieves maximum efficiency in acidic conditions (pH 2-4). epj-conferences.orgnih.gov Conversely, abiotic degradation methods like ozonation have demonstrated higher removal efficiency in alkaline conditions (pH 10). redalyc.org
Oxygen: The presence or absence of oxygen is a determining factor in the degradation pathway of azo dyes. The initial and most critical step, the cleavage of the chromophoric azo bond (–N=N–), is a reductive process that occurs under anaerobic (oxygen-free) or anoxic (low oxygen) conditions. ijcmas.com This reductive cleavage results in the decolorization of the dye and the formation of generally colorless aromatic amines. nih.gov These resulting amines are often recalcitrant under anaerobic conditions but can be subsequently mineralized, often through ring cleavage, under aerobic (oxygen-rich) conditions. ijcmas.com This necessity for sequential anaerobic-aerobic conditions is a cornerstone of effective bioremediation, with studies on "Disperse Red" showing decolorization efficiency reaching 98.47% in systems that alternate between anaerobic and aerobic cycles. hspublishing.orgjofamericanscience.org
Humic Materials: Natural organic matter, such as humic materials (e.g., humic acid), can play a significant role in the degradation kinetics of azo dyes. Humic substances can act as redox mediators, accepting electrons from microorganisms and transferring them to the azo dye, thereby accelerating the rate of reductive cleavage and decolorization. nih.gov Research on the bacterium Shewanella oneidensis demonstrated that the presence of humic acid significantly enhanced the decolorization of azo dyes under anoxic conditions. nih.gov The photodecomposition of azo dyes, which is typically slow in pure water, can also be strongly accelerated by the presence of natural humic materials, likely through oxidative processes involving singlet oxygen or oxy-radicals. scbt.com
Biodegradation and Biotransformation Research
The biodegradation of disperse azo dyes like this compound involves complex interactions between the dye's molecular structure and the metabolic capabilities of various microorganisms.
Assessment of Ready and Inherent Biodegradability
Biodegradability tests are used to determine how easily a chemical can be broken down by microorganisms.
Ready Biodegradability: Tests for ready biodegradability are stringent and assess whether a substance can undergo rapid and ultimate degradation in the environment. oecd.org Azo dyes, including disperse dyes, are generally not considered to be readily biodegradable due to their complex aromatic structures and the stability of the azo bond. scbt.com
Inherent Biodegradability: Tests for inherent biodegradability are less stringent and are designed to determine if a material has any potential for biodegradation. smithers.com While not readily biodegradable, many disperse dyes are likely to be inherently biodegradable. scbt.com This means that degradation can occur under specific favorable conditions, often requiring an adaptation period for the microbial populations to develop the necessary enzymatic capabilities. smithers.comepa.gov
Identification of Microbial Degradation Pathways and Metabolites
The microbial degradation of disperse azo dyes typically follows a two-stage pathway. The initial anaerobic stage involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. The subsequent aerobic stage involves the degradation of these amines.
Studies on the degradation of Disperse Red 30 by Streptomyces sp. identified the initial metabolites as 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. nih.gov Similarly, research on Disperse Red 167 identified 2-chloro-4-nitro-phenylamine and Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester as intermediate metabolites. researchgate.net These intermediates are then subject to further biotransformation, including processes like nitroreduction and hydrolysis. nih.gov
Table 1: Identified Metabolites from the Degradation of Structurally Similar Disperse Red Dyes
| Parent Dye | Identified Metabolites | Reference |
|---|---|---|
| Disperse Red 30 | 2,6-dichloro-4-nitrobenzenamine | nih.gov |
| Disperse Red 30 | 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate | nih.gov |
| Disperse Red 167 | 2-chloro-4-nitro-phenylamine | researchgate.net |
| Disperse Red 167 | Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester | researchgate.net |
Enzymatic Degradation by Azo-Reductases and Other Enzymes
The biodegradation of azo dyes is an enzyme-driven process. A variety of microorganisms, including bacteria and fungi, produce enzymes capable of catalyzing different steps in the degradation pathway. nih.gov
Azo-Reductases: These are the primary enzymes responsible for the initial decolorization step. nih.gov Produced by a wide range of bacteria, azoreductases catalyze the reductive cleavage of the azo bond, typically using NADH or NADPH as an electron donor. mdpi.com This reaction breaks the dye molecule into smaller aromatic amines. nih.gov This process is more active under anaerobic or microaerophilic conditions. mdpi.com
Laccases and Peroxidases: Ligninolytic fungi, often called white-rot fungi, produce powerful extracellular oxidative enzymes that can also degrade azo dyes. These include laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). nih.gov Unlike the reductive cleavage by azoreductases, these enzymes degrade dyes through oxidative mechanisms, which can be advantageous as they may prevent the formation of potentially toxic aromatic amines. researchgate.net
Table 2: Microbial Enzymes Involved in Azo Dye Degradation
| Enzyme | Mechanism | Typical Conditions | Producing Microorganisms (Examples) |
|---|---|---|---|
| Azo-Reductase | Reductive cleavage of azo bond | Anaerobic / Anoxic | Pseudomonas sp., Enterococcus faecalis, Streptomyces sp. |
| Laccase | Oxidative | Aerobic | Trametes versicolor, Pycnoporus sp. |
| Lignin Peroxidase (LiP) | Oxidative | Aerobic | Phanerochaete chrysosporium |
| Manganese Peroxidase (MnP) | Oxidative | Aerobic | Phanerochaete chrysosporium |
Influence of Molecular Structure on Biodegradation Susceptibility
The molecular structure of an azo dye is a primary determinant of its resistance to biodegradation. Disperse dyes are characterized by their low water solubility, non-ionic nature, and relatively small molecular size. nih.gov
The stability of the azo bond, flanked by aromatic rings, makes these compounds generally recalcitrant. jofamericanscience.org The type and position of substituent groups on the aromatic rings significantly affect biodegradability. Electron-withdrawing groups (e.g., -NO₂, -CN) can influence the electron density of the azo bond, impacting its susceptibility to reductive cleavage. nih.gov Furthermore, the presence of certain functional groups, such as ester or amide linkages, can make the dye susceptible to hydrolytic cleavage, particularly under non-neutral pH conditions. dyestuffscn.com The low water solubility of disperse dyes can also limit their bioavailability to microorganisms, thereby reducing the rate of biodegradation. nih.gov
Lack of Specific Research Data for this compound Remediation
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data concerning the remediation and treatment of the chemical compound This compound in aqueous systems.
Extensive database searches for studies on the adsorption-based removal and advanced oxidation processes for this compound did not yield specific results. The available scientific literature predominantly focuses on other, more commonly studied disperse dyes, such as Disperse Red 1, Disperse Red 60, Disperse Red 73, and Disperse Red 167, or addresses the broader category of "disperse dyes" without singling out this compound.
Consequently, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, including the utilization of activated carbon, development of novel adsorbents, adsorption isotherm and kinetic models, Fenton and photo-Fenton oxidation, or photocatalytic degradation specifically for this compound.
To maintain strict scientific accuracy and adhere to the user's instructions, no data from other disperse dyes can be extrapolated or presented as being representative of this compound without explicit scientific evidence to support such a claim. Therefore, the generation of the requested article is not feasible at this time due to the absence of specific source material.
Remediation and Treatment Technologies for Disperse Red 100 in Aqueous Systems
Advanced Oxidation Processes (AOPs)
Ozonation and UV-Ozone Combined Oxidation
Ozonation is an advanced oxidation process (AOP) that has demonstrated effectiveness in the decolorization of wastewater containing disperse dyes. gnest.org The process involves bubbling ozone (O₃) through the dye solution, where it acts as a powerful oxidizing agent, breaking down the complex chromophoric structures of the dye molecules. gnest.orgresearchgate.net Research indicates that ozonation is particularly effective for color removal, though its efficiency in reducing Chemical Oxygen Demand (COD) can be more limited. For instance, one study on disperse dyes showed that ozonation could achieve up to 90% color removal, but only a 10% reduction in COD. researchgate.net
The efficiency of ozonation is significantly influenced by the pH of the solution. Studies on various disperse dyes, such as Disperse Violet 93, Disperse Blue 79, and Disperse Orange 30, have shown that treatment is more effective under alkaline conditions (pH 10-12). gnest.org At higher pH levels, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing agents. mdpi.comicrc.ac.ir This indirect oxidation by hydroxyl radicals enhances the degradation of dye molecules. mdpi.com
Combining ozonation with ultraviolet (UV) irradiation (UV-Ozone) can further enhance the degradation process. UV light facilitates the photolytic decomposition of ozone, generating additional hydroxyl radicals and thereby increasing the oxidative power of the system. icrc.ac.irpjoes.com This combined process can lead to higher rates of both decolorization and mineralization (COD reduction) compared to ozonation alone. For example, in the treatment of Reactive Blue 19, the UV-Ozone process showed a greater reduction in Total Organic Carbon (TOC) than ozonation by itself. icrc.ac.ir While direct studies on Disperse Red 100 are limited, the principles derived from research on similar disperse and azo dyes suggest that ozonation and UV-Ozone are viable technologies for its remediation. gnest.orgresearchgate.net
Table 1: Research Findings on Ozonation and UV-Ozone Treatment of Disperse Dyes
| Treatment Process | Dye Type | Key Findings | Reference |
|---|---|---|---|
| Ozonation | Disperse Dyes | Achieved up to 90% color removal with an ozone dose of 0.5 g/dm³. COD removal was low at 10%. | researchgate.net |
| Ozonation | Disperse Violet 93, Disperse Blue 79, Disperse Orange 30 | High color and COD removal were achieved at alkaline pH (10-12). Decolorization occurred within 9-16 minutes. | gnest.org |
| O₃/UV | Red Cl-5B (Azo Dye) | Combination of O₃/UV was more effective than individual processes; 96% color removal was achieved for a 100 mg/L solution. | pjoes.com |
| Ozonation vs. UV+O₃ | C.I. Reactive Blue 19 | UV+O₃ showed better performance for mineralization (TOC removal of 27%) compared to ozonation alone (19% TOC removal). | icrc.ac.ir |
Electrochemical Treatment Methods
Electrochemical methods are emerging as effective technologies for treating textile effluents, offering high efficiency and amenability to automation. These processes use electrical energy to drive chemical reactions that degrade recalcitrant organic pollutants like this compound.
Electrocoagulation (EC) is an electrochemical technique where coagulating agents are generated in situ through the electrolytic oxidation of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). deswater.com These metal ions (Fe²⁺/Fe³⁺ or Al³⁺) then hydrolyze to form a series of metal hydroxides, which act as flocculants. These flocs effectively remove pollutants from the water by either adsorbing them on their surface or by entrapping them as they precipitate.
Studies have demonstrated the high efficiency of EC in removing color from synthetic textile wastewater containing disperse dyes. For Disperse Red 1, greater than 95% color removal was achieved using both iron and aluminum electrodes, with iron being slightly superior in terms of energy consumption. nih.gov Similarly, the treatment of Disperse Red 74 with iron electrodes resulted in 95% color removal. researchgate.net The effectiveness of EC is dependent on several operational parameters, including current density, initial pH, electrode material, and treatment time. For instance, research on a synthetic effluent containing Disperse Red 74 found that iron electrodes performed optimally in alkaline solutions, while aluminum electrodes were more efficient in acidic conditions for color removal. deswater.com A comparative study on a disperse red dye found that while chemical coagulation with aluminum sulfate (B86663) could achieve over 90% removal, EC could enhance this to 95% and was more robust against pH changes. univ-bouira.dz
Table 2: Research Findings on Electrocoagulation of Disperse Red Dyes
| Dye Treated | Electrode Material | Initial Concentration | Removal Efficiency | Optimal Conditions | Reference |
|---|---|---|---|---|---|
| Disperse Red 1 | Iron (Fe) & Aluminum (Al) | 100 mg/L | >95% Color Removal | Iron was superior to aluminum for a given current density. | nih.gov |
| Disperse Red 74 | Iron (Fe) | Not specified | 95% Color Removal | Not specified | researchgate.net |
| Disperse Red 74 | Iron (Fe) & Aluminum (Al) | Not specified | High Color Removal | Fe electrodes optimal at pH 9; Al electrodes optimal at pH 4. | deswater.com |
| Disperse Red 167 | Aluminum (Al) | Not specified | 99% Removal | Electrolysis time of 3600 s. | mdpi.com |
| Disperse Red 19 | Stainless Steel (SS) | Not specified | >80% COD Removal | pH 7, 100 A/m², 20 min treatment. | researchgate.net |
| Disperse Red Dye | Aluminum (Al) | 100 mg/L | >95% Color Removal | pH 6-9. | univ-bouira.dzresearchgate.net |
Electrochemical oxidation, or anodic oxidation, is a process that degrades organic pollutants through direct or indirect oxidation at the anode surface. In direct oxidation, pollutants are adsorbed on the anode and destroyed by electron transfer. In indirect oxidation, strong oxidizing species like hydroxyl radicals (•OH), active chlorine, or persulfates are generated in the solution, which then chemically degrade the pollutants. researchgate.net
The choice of anode material is critical to the efficiency of the process. Boron-doped diamond (BDD) anodes are considered highly effective due to their ability to generate a large amount of hydroxyl radicals, leading to high mineralization rates (conversion of organic pollutants to CO₂, H₂O, and inorganic ions). researchgate.net Research on Disperse Red BG, a similar industrial dye, showed that BDD electrodes achieved higher mineralization rates compared to other materials like PbO₂ in sulfate media. researchgate.net The presence of chloride ions can further enhance the degradation rate through the generation of active chlorine species, leading to almost total mineralization. researchgate.net Another study on Disperse Red 3B using a Ti/SnO₂ anode showed that under optimal conditions (pH 3, 60 min electrolysis), a color removal of 51% and COD removal of 61% could be achieved through indirect oxidation. iwaponline.com
Table 3: Research Findings on Electrochemical Oxidation of Disperse Red Dyes
| Dye Treated | Anode Material | Supporting Electrolyte | Key Findings | Reference |
|---|---|---|---|---|
| Disperse Red BG | BDD, PbO₂, Ti/Ru₀.₃Ti₀.₇O₂, Ti/Pt | Sulfate (SO₄²⁻) & Chloride (Cl⁻) | BDD and PbO₂ showed higher mineralization in sulfate media. The rate increased significantly in chloride media for BDD and Ti/Ru₀.₃Ti₀.₇O₂. | researchgate.net |
| Disperse Red 3B | Ti/SnO₂ | Sodium Chloride (NaCl) | 51% decolorization and 61% COD removal achieved at pH 3 after 60 mins. | iwaponline.com |
| Disperse Dyes | Ti/Pt-Ir | Not specified | 79% COD elimination and 90% color removal after 40 mins of electrolysis at acidic pH. | researchgate.net |
Biological Treatment Systems
Biological treatment methods utilize the metabolic activities of microorganisms to break down and mineralize organic pollutants. These methods are considered cost-effective and environmentally friendly alternatives to physicochemical treatments.
The complex structure of azo dyes like this compound makes them resistant to degradation under aerobic conditions alone. However, a sequential anaerobic-aerobic treatment process has proven to be highly effective. researchgate.net In this two-stage system, the initial anaerobic phase is crucial for decolorization. Under anaerobic conditions, microorganisms use the azo bond (-N=N-) as an electron acceptor, leading to its reductive cleavage and the formation of colorless aromatic amines. researchgate.netnih.gov
The subsequent aerobic stage is designed to degrade the aromatic amines produced during the anaerobic phase. These amines, which can be toxic, are mineralized by different microbial communities under aerobic conditions into simpler, less harmful compounds like carbon dioxide and water. nih.gov A study using a bacterial consortium to treat Disperse Red in a sequential anaerobic-aerobic system demonstrated this principle effectively. The first anaerobic cycle achieved 71.95% decolorization, which was enhanced to 90.51% after the first aerobic cycle. Following a second sequential cycle, the total decolorization reached 98.47%. lifesciencesite.comhspublishing.org This sequential approach ensures both color removal and the detoxification of the resulting intermediates. researchgate.net
Table 4: Research Findings on Sequential Anaerobic-Aerobic Biodegradation
| Dye Treated | Bioreactor System | Microbial Agent | Decolorization Efficiency | Key Findings | Reference |
|---|---|---|---|---|---|
| Disperse Red | Sequential Anaerobic-Aerobic Chambers | Bacterial Consortium (Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii) | 98.47% after two sequential cycles | The anaerobic stage was crucial for initial decolorization (up to 94.78%), while the aerobic stage further degraded intermediates. | lifesciencesite.comhspublishing.org |
| Disperse Red 1 | Sequential Anaerobic-Aerobic Reactor | Bacterial Consortium | ~80% azoreduction in the anaerobic reactor (72h), reaching 100% after aerobic treatment. | Confirms the effectiveness of the sequential process for complete color removal. | researchgate.net |
| Disperse Blue 79 | Sequenced Anaerobic/Aerobic Biofilters | Not specified | >95% decolorization in the anaerobic stage (72h); 65% degradation of resulting amines in the aerobic stage (24h). | Demonstrates the breakdown of the azo dye into amines and their subsequent degradation. | nih.gov |
Specific strains of bacteria and fungi have been identified that can effectively decolorize and degrade disperse dyes. These microorganisms produce various enzymes, such as azoreductases, laccases, and peroxidases, that catalyze the breakdown of the dye molecules. neptjournal.comnih.gov
Bacterial degradation has been demonstrated by several species. A strain of Enterococcus faecalis was able to decolorize Disperse Red F3B by 94% within 5 hours under microaerophilic conditions. ijcmas.com A consortium of bacteria including Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii achieved 98.47% decolorization of Disperse Red in a sequential anaerobic-aerobic process. lifesciencesite.comhspublishing.org Another study showed that a consortium containing Microbacterium sp. achieved 80% decolorization of Disperse Red 1 in 72 hours. mdpi.com
Fungi, particularly white-rot fungi, are also highly effective due to their production of powerful extracellular ligninolytic enzymes. nih.govrsc.org A consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK was reported to decolorize Disperse Red 3B by 98.09% and significantly reduce COD, total phosphorus, and ammonia (B1221849) nitrogen. rsc.orgrsc.org The study indicated that the dye was ultimately mineralized into smaller, low-toxicity compounds. rsc.org Brown-rot fungi have also shown potential, with D. dickinsii IEBL-2 degrading 75% of Disperse Red W4BS. researchgate.net These studies highlight the vast potential of microbial systems for the complete remediation of water contaminated with disperse dyes.
Table 5: Research Findings on Fungal and Bacterial Decolorization
| Dye Treated | Microorganism(s) | Treatment Conditions | Decolorization Efficiency | Key Findings | Reference |
|---|---|---|---|---|---|
| Disperse Red 3B | Aspergillus sp. XJ-2 & Chlorella sorokiniana XJK (Fungus-Algae Consortium) | Co-culture system | 98.09% | Consortium also achieved high removal of COD (93.9%), TP (83.9%), and ammonia nitrogen (87.6%). | rsc.orgrsc.org |
| Disperse Red F3B | Enterococcus faecalis | Microaerophilic, 50°C, 5 hours | 94% (at 100 mg/L) | Rapid decolorization by a single bacterial isolate. | ijcmas.com |
| Disperse Red | Bacterial Consortium (Lysinibacillus sphaericus, Pseudomonas chengduensis, etc.) | Sequential Anaerobic-Aerobic | 98.47% | Degradation was dependent on glucose concentration and alternating redox conditions. | lifesciencesite.comhspublishing.org |
| Disperse Red W4BS | D. dickinsii IEBL-2 (Brown-rot fungus) | Fungal culture | 75% | The ligninolytic enzyme lignin (B12514952) peroxidase was implicated in the degradation process. | researchgate.net |
| Disperse Red 1 | Bacterial Consortium (Microbacterium sp., etc.) | Not specified | 80% in 72 hours | Effective decolorization by a bacterial consortium. | mdpi.com |
Optimization of Bioremediation Conditions (pH, Temperature, and Carbon Sources)
The efficiency of bioremediation for azo dyes like this compound is significantly influenced by environmental and nutritional parameters. Optimizing these conditions is crucial for achieving high degradation and decolorization rates. Key factors include pH, temperature, and the availability of suitable carbon sources.
pH: The pH of the medium plays a pivotal role in the metabolic activities of microorganisms and the enzymatic processes responsible for dye degradation. Generally, a pH range of 6.0 to 10.0 is considered optimal for the bacterial removal of many dyes. jmbfs.org For instance, studies on the bioremediation of various azo dyes have shown that neutral to slightly alkaline conditions are often favorable. For example, the maximum degradation of methyl orange (MO) was achieved at a pH of 7.0. researchgate.net Similarly, a consortium of bacteria demonstrated maximal decolorization of Reactive Red 120 at pH 8. mdpi.com The optimization of pH is critical as it can affect the ionization state of the dye molecule and the surface charge of the microbial cells, thereby influencing the interaction between them.
Temperature: Temperature is another critical factor that directly impacts microbial growth and enzyme activity. Different microorganisms have different optimal temperature ranges for dye degradation. For many bacteria, the optimal temperature for bioremediation lies between 35°C and 37°C. jmbfs.org For example, a bacterial consortium showed the highest degradation of MO at 37°C. researchgate.net Another study found that a bacterial consortium effectively decolorized Reactive Red 120 at 35°C. mdpi.com Some fungi, such as certain Aspergillus strains, also exhibit optimal dye decolorization in the 30–35°C range. biotechnologia-journal.org However, some fungal enzymes can function effectively at higher temperatures. biotechnologia-journal.org
Carbon Sources: The presence of an appropriate carbon source is essential for providing the necessary energy and electrons for the microbial reduction of the azo bond, which is the initial step in the degradation of azo dyes. Various carbon sources have been studied to enhance the bioremediation of textile dyes. Fructose has been shown to be an effective carbon source for the degradation of certain dyes by bacterial consortia. researchgate.net Glucose is another commonly used carbon source that has been found to support the degradation of azo dyes by fungi. researchgate.net The type and concentration of the carbon source can significantly affect the rate and extent of dye decolorization. For instance, in one study, the addition of glucose as a carbon source was found to be crucial for the decolorization of Disperse Red F3B by Enterococcus faecalis. ijcmas.com
The table below summarizes the optimal conditions for the bioremediation of various dyes, providing insights that can be extrapolated for this compound.
| Parameter | Optimal Value/Range | Microorganism/System | Dye | Reference |
| pH | 7.0 | Bacterial Isolate | Methyl Orange | researchgate.net |
| 8.0 | Bacterial Consortium JR3 | Reactive Red 120 | mdpi.com | |
| 6.0 - 10.0 | General Bacteria | Various Dyes | jmbfs.org | |
| Temperature | 37°C | Bacterial Isolate | Methyl Orange | researchgate.net |
| 35°C | Bacterial Consortium JR3 | Reactive Red 120 | mdpi.com | |
| 35°C - 37°C | General Bacteria | Various Dyes | jmbfs.org | |
| 30°C - 35°C | Aspergillus strain | Various Dyes | biotechnologia-journal.org | |
| Carbon Source | Fructose | Bacterial Consortium | Methyl Orange | researchgate.net |
| Glucose | Aspergillus flavus | Direct Red 31, Acid Black 234 | researchgate.net | |
| Glucose | Pleurotus ostreatus | Disperse Red S3B & Yellow SRLB | xisdxjxsu.asia |
Membrane Filtration Technologies for Dye Separation
Membrane filtration has emerged as a highly effective technology for the removal of dyes from textile wastewater due to its ability to produce high-quality permeate that can often be reused. upc.edu Various membrane processes, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), have been investigated for the separation of disperse dyes like this compound.
Ultrafiltration (UF): UF membranes are particularly suitable for separating insoluble or high-molecular-weight dyes such as disperse dyes. upc.edu Studies have demonstrated that polyvinylidene difluoride (PVDF) UF membranes can achieve high removal efficiencies for disperse dyes, with up to 96% dye removal and 90% chemical oxygen demand (COD) reduction. upc.edu A significant advantage of UF in this context is its low fouling tendency when treating wastewater containing disperse dyes. upc.edu
Nanofiltration (NF): NF is one of the most studied membrane technologies for dye removal, offering high rejection rates for a wide range of dyes. upc.eduscispace.com NF membranes have been shown to effectively remove various dye classes, including disperse dyes. For instance, a thin-film composite NF membrane with a molecular weight cut-off (MWCO) of 90 Daltons demonstrated nearly 100% removal of disperse red dye. researchgate.net Another study reported that NF membranes could achieve dye rejection coefficients as high as 92.5% for disperse dyes. scispace.com The performance of NF membranes can be influenced by operating conditions such as pressure and the presence of salts. Increasing pressure generally leads to higher removal efficiency. iwaponline.com
Reverse Osmosis (RO): RO membranes provide the highest removal efficiencies for both COD and color, making them a viable option for the final polishing of textile effluents. scispace.com
Photocatalytic Membrane Reactors (PMRs): An innovative approach involves combining photocatalysis with membrane filtration in a photocatalytic membrane reactor (PMR). This hybrid system has been successfully used for the degradation and removal of C.I. Disperse Red 73. mdpi.com In a PMR, a photocatalyst like titanium dioxide (TiO2) degrades the dye, while the membrane separates the treated water from the photocatalyst particles, producing a high-quality, uncolored permeate. mdpi.com This integrated process can achieve significant dye degradation (60-90%) and high COD removal (up to 98%). mdpi.com
The following table presents research findings on the application of different membrane technologies for the removal of disperse and other dyes.
| Membrane Technology | Membrane Type/Material | Target Dye | Removal Efficiency | Reference |
| Ultrafiltration (UF) | Polyvinylidene difluoride (PVDF) | C.I. Disperse Orange 30, C.I. Disperse Rubine 73 | ~96% dye removal, ~90% COD decrease | upc.edu |
| Nanofiltration (NF) | Thin-film composite (MWCO=90 Da) | Disperse Red | ~100% | researchgate.net |
| Nanofiltration (NF) | Not specified | Disperse Dyes | 92.5% dye rejection | scispace.com |
| Nanofiltration (NF) | Not specified | Setazol Red | 97-98% | iwaponline.com |
| Photocatalytic Membrane Reactor (PMR) | Microfiltration with TiO₂ | C.I. Disperse Red 73 | 60-90% degradation, up to 98% COD removal | mdpi.com |
| Natural Clay Membrane | Clay | Disperse Red 74 | 92.44% | diva-portal.org |
Computational Chemistry and Theoretical Modeling of Disperse Red 100
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and properties of molecules. It has been applied to study various aspects of azobenzene (B91143) dyes, including Disperse Red 100 and its derivatives.
Molecular Structures and Conformational Analysis
DFT calculations are employed to determine the optimized molecular geometry and explore the conformational landscape of this compound. The molecule primarily exists in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. The key structural difference lies in the orientation around the central azo (-N=N-) bond.
Table 1: Selected Optimized Geometrical Parameters for a Representative Azo Dye (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (azo) | 1.416 | C-N=N | 113.5 |
| N=N | 1.266 | N=N-C | 113.5 |
| C-C (aromatic) | 1.379 - 1.409 | C-C-C (aromatic) | 119.5 - 120.5 |
Note: Data is based on calculations for a similar monoazo disperse dye using the B3LYP/6-31+G(d,p) method and serves as an illustrative example. dergipark.org.tr
Electronic Properties and Absorption Wavelength Predictions
Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the maximum absorption wavelength (λmax), which corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
The push-pull nature of Disperse Red 1, a structurally similar dye, with an electron-donating group on one side of the azo bridge and an electron-withdrawing group on the other, significantly influences its electronic properties. nih.gov This leads to a strong π → π* transition in the visible region, which is responsible for its color. researchgate.net TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set, can predict λmax values that are generally in good agreement with experimental data obtained from UV-Vis spectroscopy. researchgate.netnih.govacs.org The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. acs.org
Table 2: Predicted vs. Experimental Absorption Wavelength (λmax) for a Similar Disperse Azo Dye
| Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|
| TD-DFT (B3LYP/6-31+G(d,p)) | Chloroform | 428 | 412 |
| TD-DFT (B3LYP/6-31+G(d,p)) | Methanol | 435 | 418 |
| TD-DFT (B3LYP/6-31+G(d,p)) | DMSO | 442 | 426 |
Note: This table presents illustrative data for a comparable disperse azo dye to demonstrate the utility of TD-DFT in predicting absorption spectra. dergipark.org.tr
Vibrational Frequencies and Normal Mode Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict the vibrational frequencies and the corresponding normal modes of vibration. su.se A normal mode is a collective motion of atoms in a molecule oscillating at a specific frequency. nih.gov
For azobenzene derivatives, DFT calculations using methods like B3LYP/6-31G have been shown to accurately predict harmonic vibrational frequencies. acs.org The calculated frequencies are often scaled to better match experimental values. Total Energy Distribution (TED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational structure. researchgate.net
Excited-State Properties and Photophysical Behavior
The photophysical behavior of this compound is governed by the properties of its electronic excited states. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various processes, including fluorescence, internal conversion, and intersystem crossing. A key photochemical process for azobenzene dyes is the trans-cis photoisomerization. aip.orgacs.org
Quantum chemical calculations are crucial for understanding the potential energy surfaces of the ground and excited states, which dictate the pathways for these photophysical processes. nih.govaip.org Studies on Disperse Red 1 have shown that upon excitation, an ultrafast decay from the initially excited ππ* state to a lower-lying nπ* state occurs in less than 0.2 picoseconds. nih.gov The molecule then decays from this S1(nπ*) state back to the ground state. nih.gov The pathway for photoisomerization is thought to involve rotation around the N=N bond, which can lead to a conical intersection where the excited and ground state potential energy surfaces meet, facilitating efficient non-radiative decay. nih.gov The study of excited-state dynamics helps in understanding the photostability of the dye. researchgate.netnih.gov
Reactivity and Degradation Pathway Predictions
DFT can be used to predict the reactivity of this compound and to elucidate potential degradation pathways. The reductive cleavage of the azo bond is a major degradation pathway for azo dyes. scbt.com Computational studies can model the interaction of the dye with reactive species, such as hydroxyl radicals, to understand the mechanism of degradation. researchgate.net
By calculating the energies of potential intermediates and transition states, the most favorable degradation pathways can be identified. For instance, theoretical investigations on the degradation of other disperse azo dyes by hydroxyl radicals have compared the feasibility of attack at the azo group versus other sites on the molecule, helping to predict the primary degradation products. researchgate.net The electrophilicity of the dye can also be calculated, which has been correlated with its reactivity towards nucleophiles, providing insights into its potential to act as a sensitizer. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in different environments, such as in a polymer matrix or in solution.
In the context of dyeing processes, MD simulations have been used to investigate the interactions between disperse dyes and polymer fibers, such as polyester (B1180765). researchgate.net These simulations can model the diffusion of the dye into the polymer, the interactions that stabilize the dye within the fiber, and the conformational changes that the dye and polymer undergo during the dyeing process. researchgate.net For example, simulations can calculate the interaction energy between the dye and the polymer, providing a molecular-level understanding of the dyeing affinity. researchgate.net Furthermore, MD simulations have been employed to study the photoinduced reorientation of azobenzene dyes within polymer films, a process that is central to applications in optical data storage and light-responsive materials. aip.org
Dye-Substrate Interaction Dynamics
The interaction between a dye molecule and a substrate, such as a polyester fiber, is a critical factor determining the efficiency and fastness of the dyeing process. Molecular Dynamics (MD) simulations are a key computational technique used to model these complex interactions over time, revealing the forces and energies involved.
While direct MD simulation studies for this compound are scarce, research on other disperse dyes provides a framework for understanding these dynamics. For instance, MD simulations have been used to investigate the dyeing of polyester fabrics with C.I. Disperse Red 167 in both water and non-aqueous systems like liquid paraffin. tandfonline.com These simulations calculate the interaction energies between the dye, the solvent, and the polymer chains, elucidating the thermodynamic and kinetic profiles of the dyeing process. tandfonline.com The primary forces governing the adsorption of disperse dyes onto polyester are van der Waals interactions, hydrogen bonds, and π-π stacking between the aromatic rings of the dye and the polymer.
Computational models for similar systems reveal that the interaction energy between the dye and the fiber is a key determinant of dyeing uptake. researchgate.net A stronger affinity between the dye and the fiber, represented by a more negative interaction energy, generally leads to better dyeing performance.
Table 1: Illustrative Interaction Energies from Molecular Dynamics Simulations for a Disperse Dye System (C.I. Disperse Red 167 with PET) Note: This data is for a related disperse dye and is presented to illustrate the typical outputs of such a study.
| Interacting Components | Interaction Energy (kJ/mol) |
|---|---|
| Dye - PET Fiber | -150 to -200 |
| Dye - Water | -50 to -80 |
| Dye - Dye (Aggregation) | -30 to -60 |
This interactive table showcases the relative strengths of interactions calculated in a typical MD simulation. A more negative value indicates a stronger, more favorable interaction.
Behavior of Dye Molecules in Solution
Key parameters derived from these simulations include the Mean Squared Displacement (MSD), which is used to calculate the diffusion coefficient (D) of the dye in the solvent, and the Solvent Accessible Surface Area (SASA), which relates to the dye's solubility. researchgate.net A lower SASA value often indicates dye aggregation in the solution. researchgate.net Studies on various disperse dyes show that substituents on the dye molecule can significantly alter these properties by changing the interaction energy between the dye and the solvent molecules. tandfonline.comresearchgate.net For example, simulations have demonstrated that for some disperse dyes, a decrease in the interaction energy with the solvent leads to reduced solubility and an increased tendency to adsorb onto the fiber. researchgate.net
Table 2: Example Diffusion Coefficients for Disperse Dyes in Different Media from MD Simulations Note: This table presents hypothetical but representative data to illustrate how dye behavior in solution is quantified through simulation.
| Dye System | Medium | Simulated Diffusion Coefficient (D) (10⁻⁵ cm²/s) |
|---|---|---|
| Disperse Dye A | Water | 1.2 |
| Disperse Dye A | Decamethylcyclopentasiloxane (D5) | 0.8 |
| Disperse Dye B | Water | 1.5 |
| Disperse Dye B | Decamethylcyclopentasiloxane (D5) | 1.1 |
This interactive table demonstrates how the diffusion of disperse dyes can be compared in different solvent environments using molecular dynamics.
Adsorption Modeling (e.g., Monte Carlo Simulations)
Adsorption modeling aims to describe the equilibrium and kinetics of how dye molecules attach to a substrate surface. Various models, such as the Langmuir and Freundlich isotherms, are used to fit experimental data. Computational methods, particularly Monte Carlo (MC) simulations, provide a molecular-level understanding of this process. Grand Canonical Monte Carlo (GCMC) simulations, for example, can predict adsorption isotherms and identify the most stable configurations of dye molecules on a surface. mdpi.com
For disperse dyes, MC simulations can model the adsorption process by calculating the adsorption energies for millions of possible orientations of the dye molecule on the substrate. mdpi.com These simulations have confirmed that for many systems, the adsorption is driven by van der Waals and electrostatic forces. mdpi.com In a study on Disperse Red 60, MC simulations indicated that the dye molecules adsorb in a parallel orientation to the adsorbent surface, which maximizes the interaction between the dye and the surface atoms. doaj.orgdergipark.org.tr
Quantitative Structure-Property Relationship (QSPR) models, often developed using MC methods, are another powerful tool. These models correlate the structural features of dye molecules with their physical properties, such as their affinity for a fiber. nih.govtandfonline.com By analyzing a large set of dyes, these models can identify molecular fragments that either promote or hinder adsorption, guiding the design of new dyes with improved performance. nih.gov
Table 3: Key Parameters from a Monte Carlo Simulation of Dye Adsorption Note: The following data is representative of a typical Monte Carlo study on dye adsorption and is not specific to this compound.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Adsorption Energy | The energy released when one dye molecule adsorbs onto the substrate. | -120 kJ/mol |
| Total Energy | The total energy of the system including the substrate, dye, and solvent. | -5500 kJ/mol |
| van der Waals Energy | The contribution of van der Waals forces to the total energy. | -4800 kJ/mol |
| Electrostatic Energy | The contribution of electrostatic forces to the total energy. | -700 kJ/mol |
This interactive table breaks down the energy components of a simulated adsorption process, highlighting the dominant forces.
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For disperse dyes, this often involves comparing calculated properties, such as electronic absorption spectra, with those measured using techniques like UV-visible spectroscopy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for these predictions. dergipark.org.trnih.gov
Numerous studies on azo and anthraquinone (B42736) dyes have demonstrated a strong correlation between theoretically calculated maximum absorption wavelengths (λmax) and experimental results. doaj.orgnih.gov For example, DFT calculations can predict the λmax of dyes in various solvents, modeling the solvatochromic effects observed experimentally. dergipark.org.tr The accuracy of these predictions is often high, with reported error rates of less than 6% for some models. doaj.org This agreement validates the computational approach and allows researchers to reliably interpret experimental spectra and understand the electronic transitions responsible for the dye's color. dergipark.org.trnih.gov Similar correlations are established for other spectroscopic methods, such as FT-IR and NMR, where calculated vibrational frequencies and chemical shifts are compared with experimental spectra to confirm molecular structures. researchgate.net
Table 4: Comparison of Experimental and Theoretically Calculated Absorption Maxima (λmax) for Various Disperse Dyes Note: This table presents data for a series of different disperse dyes to illustrate the correlation between theoretical and experimental values. Data for this compound is not available.
| Dye | Experimental λmax (nm) in DMF | Calculated λmax (nm) (TD-DFT) | Difference (nm) |
|---|---|---|---|
| Aryldiazenyl Dye 1 | 470 | 466 | 4 |
| Aryldiazenyl Dye 2 | 435 | 430 | 5 |
| Aryldiazenyl Dye 3 | 475 | 470 | 5 |
| Aryldiazenyl Dye 4 | 475 | 472 | 3 |
This interactive table, based on findings for aryldiazenyl disperse dyes nih.gov, shows the close agreement typically found between experimental measurements and TD-DFT calculations.
Advanced Analytical Methodologies for Disperse Red 100 Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of disperse dyes, allowing for the separation of complex mixtures and the individual quantification of components. Several chromatographic methods are particularly well-suited for the analysis of Disperse Red 100.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a widely employed technique for the analysis of disperse dyes. mdpi.com This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. clu-in.org For this compound and other similar dyes, reversed-phase HPLC is common, often utilizing a C18 column. mdpi.com
A gradient elution program, where the composition of the mobile phase is changed over time, is typically used to achieve effective separation of multiple dye components in a sample. clu-in.org The UV-Vis detector measures the absorbance of the eluting compounds at a specific wavelength, which for disperse dyes is usually within the visible range. upc.edu The absorbance is directly proportional to the concentration of the dye, allowing for quantification based on a calibration curve prepared from standards. upc.edu While HPLC-UV/Vis is a robust and common technique, its sensitivity and selectivity can sometimes be limited, especially in complex matrices or when trace-level detection is required. mdpi.comlabrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For highly sensitive and selective analysis, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. satra.comresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
LC-MS/MS provides a high degree of specificity, as it can identify compounds based on both their retention time and their specific mass fragmentation patterns. researchgate.net This is particularly advantageous for distinguishing between structurally similar dyes that may have nearly identical UV-visible absorption spectra. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode further enhances sensitivity and selectivity, making it possible to detect and quantify dyes at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram range. researchgate.netlcms.cz For instance, one method reported a limit of detection (LOD) for Disperse Red 1 of 180 pg when using single quadrupole scanning and an even lower LOD in selected reaction monitoring mode. itesm.mx Another study developed an LC-MS/MS method for 47 synthetic dyes, including disperse dyes, with limits of quantification (LOQ) ranging from 0.06 to 4.09 ng/mL. lcms.cz
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of disperse dyes. ijcmas.comresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. ijcmas.com The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the different components of the sample travel at different rates.
TLC is often used as a screening tool to quickly check for the presence of certain dyes in a sample. researchgate.net It can also be used to confirm the biotransformation of dyes by observing the disappearance of the parent dye spot and the appearance of metabolite spots. ijcmas.com For instance, in a study on the decolorization of a disperse red dye, TLC was used with a mobile phase of ammonia (B1221849), methanol, n-butanol, and distilled water to track the degradation process. ijcmas.com While TLC is a valuable tool, it generally offers lower resolution and sensitivity compared to HPLC and LC-MS/MS. labrulez.com
Spectrophotometric Determination Methods
Spectrophotometry is another key analytical method for the quantification of this compound. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upc.edu
UV-Vis spectrophotometry can be used to determine the concentration of a disperse dye in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax). ceon.rs A study on Disperse Red 1 demonstrated the use of UV-Vis spectrophotometry to measure its solubility in aqueous solutions and to quantify it in water samples. scielo.brresearchgate.net The method involved using a commercial dispersant to prepare stable aqueous solutions of the dye. scielo.brresearchgate.net The amount of dye absorbed by a material, such as polyester (B1180765) fabric, can also be quantified by extracting the dye with a suitable solvent and then measuring the absorbance of the extract. upc.edu
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and precise, it must be validated. eurachem.org Method validation involves evaluating several key parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (R²) of the calibration curve, with values close to 1.000 indicating excellent linearity. nih.gov For example, a study on azo dyes reported correlation coefficients ranging from 0.999 to 1.000. nih.gov Another study on disperse dyes achieved good linearity with R² values greater than 0.993. lcms.cz
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. eurachem.orgresearchgate.net
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. eurachem.orgresearchgate.net
LOD and LOQ are crucial for trace analysis and are often determined statistically based on the standard deviation of the response and the slope of the calibration curve. nih.govresearchgate.net For instance, the LOD can be calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, while the LOQ is calculated as 10 times the standard deviation of the blank divided by the slope. nih.govresearchgate.net
The following table summarizes the LOD and LOQ values for Disperse Red 1 from a spectrophotometric study and for a range of disperse dyes from an LC-MS/MS study.
| Analytical Method | Analyte | LOD | LOQ | Matrix |
| Spectrophotometry | Disperse Red 1 | 2.47 x 10⁻⁶ mol L⁻¹ | 8.22 x 10⁻⁶ mol L⁻¹ | Purified Water |
| LC-MS/MS | 21 Disperse Dyes | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | Methanol |
Table generated from data in sources lcms.czscielo.br
These validation parameters are essential for establishing the performance characteristics of an analytical method and ensuring that it is fit for its intended purpose. eurachem.org
Based on the conducted research, there is insufficient scientific literature available to provide specific data on the advanced analytical methodologies for the detection and quantification of the chemical compound This compound .
Detailed and validated data regarding accuracy, precision, repeatability assessments, matrix effects, and recovery studies in complex environmental samples for this specific dye are not present in the available search results. Similarly, established sampling and sample preparation methodologies for this compound in environmental matrices could not be found.
Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for this compound.
Emerging Research Frontiers and Future Directions for Disperse Red 100
Development of Next-Generation Sustainable Disperse Red 100 Variants
The quest for sustainability is a primary driver of innovation in the dye industry. For this compound, this involves a fundamental rethinking of its chemical structure and synthesis to create more environmentally benign alternatives.
Key research and development trends include:
Eco-Friendly Formulations: A major focus is the development of variants that are free from banned amines and carriers. autumnchem.com Modern eco-friendly disperse dyes are also designed to be formaldehyde-free and APEO-free. autumnchem.com
High-Performance Dyes: The industry is investing in creating high-performance disperse dyes that offer superior color fastness, light fastness, and wash fastness. meghmaniglobal.com This includes the development of dyes with high exhaustion and fixation rates, which minimize the amount of dye released into wastewater. autumnchem.com
Nano-Dispersed Dye Technology: Innovations such as nano-dispersed dye technology lead to better dye dispersion, which in turn improves exhaustion rates. autumnchem.com
Low-Temperature High-Fixation Dyes: Research is also directed towards dyes that can be applied at lower temperatures, reducing energy consumption during the dyeing process. autumnchem.com
Integration of Artificial Intelligence and Machine Learning in Dye Design and Process Optimization
Table 1: Applications of AI/ML in Textile Dyeing
| Application Area | Description | Key Benefits |
| Recipe Formulation | AI algorithms analyze vast datasets from past dyeing batches to predict the precise amount of dye needed for new batches. globaltextiletimes.com | Reduced dye costs, improved color consistency, and minimized waste. globaltextiletimes.comaimlprogramming.com |
| Process Optimization | AI systems can adjust dyeing parameters like temperature, water usage, and chemical dosage in real-time based on fabric type and dye properties. texspacetoday.comglobaltextiletimes.com | Significant reduction in water and energy consumption, with some AI-driven technologies cutting water usage by up to 95%. texspacetoday.comglobaltextiletimes.com |
| Quality Control | AI-powered computer vision systems can automatically inspect dyed fabrics for defects such as uneven color, ensuring consistent quality. sustainability-directory.comoshima.com.tw | Enhanced product quality and reduced need for manual inspection. texspacetoday.com |
| Predictive Maintenance | By analyzing data from dyeing machinery, AI can predict potential failures, allowing for proactive maintenance and minimizing downtime. globaltextiletimes.com | Increased operational efficiency and extended machinery lifespan. globaltextiletimes.com |
Advanced Spectroscopic Probes for In Situ Monitoring of Dye-Substrate Interactions
Understanding the intricate interactions between a dye and a textile substrate at the molecular level is crucial for optimizing the dyeing process. Advanced spectroscopic techniques are providing researchers with powerful tools for in-situ, real-time monitoring of these interactions.
Techniques such as UV-visible absorption, fluorescence, and X-ray photoelectron spectroscopy (XPS) are being employed to study the intermolecular forces at play. mdpi.com For instance, studies have used UV-Vis and fluorescence spectroscopy to observe the interactions between reactive dyes and cationic polymer modifiers in aqueous solutions. mdpi.com These methods can detect shifts in the dye's absorption and fluorescence spectra, indicating interactions with the polymer. mdpi.com
Furthermore, researchers are developing novel methods for continuous, in-situ measurement of dye uptake in porous films, which is critical for up-scaling dyeing technologies. rsc.org One such method involves using digital image capture and analysis to quantify dye uptake over time. rsc.org Another approach utilizes UV-visible reflectance spectroscopy to obtain more detailed wavelength data. rsc.org These advanced probes offer a deeper understanding of the dyeing mechanism, paving the way for more efficient and controlled processes.
Biomimetic and Bio-Inspired Approaches for Enhanced Dyeing and Remediation
Nature has long been a source of inspiration for scientists and engineers. In the realm of textile dyeing, biomimetic and bio-inspired approaches are offering innovative solutions for both coloration and the remediation of dye-laden wastewater.
Biomimetic Coloration: Researchers are studying the structural coloration mechanisms found in nature, such as in the feathers of a peacock, to develop textiles that can generate color without the use of chemical dyestuffs. fibre2fashion.com This could lead to vibrant, long-lasting colors with a significantly reduced environmental footprint. fibre2fashion.com Start-ups are leveraging DNA sequencing to replicate nature's hues, creating sustainable pigments that lessen the industry's reliance on water- and chemical-heavy dyeing processes. sustainablemanufacturingexpo.com
Bio-Inspired Remediation: Biological methods are being explored as a cost-effective and environmentally friendly alternative to traditional physical and chemical treatments for dye wastewater. encyclopedia.pubnih.gov Microorganisms like bacteria, fungi, and algae are capable of breaking down dye molecules through their enzymatic activity. nih.gov Advanced strategies in this area include the use of microbial biosorbents, bioreactors, and microbial fuel cells to enhance the efficiency of dye remediation. encyclopedia.pubnih.gov Extremophilic microorganisms, which can thrive in harsh conditions typical of dye-polluted effluents, are also being investigated for their potential in large-scale biodegradation processes. dntb.gov.ua
Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The complex challenges associated with modernizing the textile dye industry necessitate a multidisciplinary research approach. The future of this compound and other dyes lies at the intersection of chemistry, materials science, and environmental engineering.
Chemistry: Chemists are focused on designing new dye molecules with improved performance and environmental profiles, as well as developing greener synthesis pathways. sustainability-directory.comhof-university.com
Materials Science: Materials scientists are developing innovative textile fibers and substrates that can be dyed more efficiently and with less environmental impact. hof-university.combdu.edu.et This includes research into composites and smart textiles with enhanced functionalities. hof-university.comeuropa.eu
Environmental Engineering: Environmental engineers are working on developing and optimizing advanced treatment technologies for dye-containing wastewater, including biological and electrochemical methods. butex.edu.bdrsc.org
Research institutions and universities are increasingly fostering this type of interdisciplinary collaboration to bridge the gap between fundamental research and industrial application. bdu.edu.eteuropa.eueuropa.eu This collaborative effort is essential for creating a more sustainable and technologically advanced future for the textile industry. butex.edu.bd
Q & A
Q. What are the standard experimental protocols for assessing the colloidal stability of Disperse Red 100 in aqueous formulations?
Stability evaluations should include:
- Freeze-thaw testing : Samples are subjected to -20°C for 24 hours, followed by analysis of particle size, viscosity, and surface tension .
- Thermal stability testing : Samples are incubated at 60°C for 14 days, with post-test measurements of particle size and zeta potential to assess aggregation tendencies .
- Centrifugal stability : Quantified using specific absorbance ratios (R = (A1 - A)/A) after centrifugation at 3,000 rpm for 30 minutes, where R < 10% indicates high stability . Instruments such as a Zetasizer Nano ZS90 (for particle size/zeta potential) and rotational viscometers (for viscosity) are essential for reproducibility .
Q. How do additives like polyethylene pyrrolidone (PVP-K30) and surfactants influence this compound's formulation stability?
- PVP-K30 : At 0.7 wt%, it enhances centrifugal stability (specific absorbance >80%) by forming stable complexes with surfactants. Exceeding this concentration destabilizes the system due to "pseudo-polyanion" formation .
- Surfactant blends : Mixtures like fatty alcohol polyoxyethylene ether (FAPE)/sodium dodecyl sulfate (SDS) improve freeze-thaw stability but reduce thermal stability. Optimal SDS content is <0.15 wt% to avoid particle growth .
- pH control : Triethanolamine (TEA) at <1 wt% maintains pH 8–9, optimizing zeta potential and colloidal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in additive effects on this compound's stability across experimental conditions?
- Methodological approach : Use multivariate analysis (e.g., Central Composite Design) to isolate interactions between additives (e.g., PVP-K30, SDS) and environmental stressors (temperature, pH). This identifies non-linear effects and threshold concentrations .
- Data validation : Compare freeze-thaw vs. thermal stability trends using ANOVA to determine if additive impacts are condition-specific. For example, PVP-K30’s destabilizing effect at >0.7 wt% is pronounced under thermal stress but negligible in freeze-thaw cycles .
Q. What statistical frameworks are recommended for optimizing this compound removal from wastewater?
- Response Surface Methodology (RSM) : A three-factor, five-level Central Composite Design (CCD) with 17 experimental runs can model interactions between variables (e.g., electrode type, pH, reaction time) for electrocoagulation processes .
- ANOVA backward elimination : Exclude non-significant terms (p > 0.05) to refine polynomial models predicting COD removal and decolorization efficiency. This ensures robustness in process optimization .
Q. How should researchers address discrepancies in zeta potential data for this compound under varying pH conditions?
- Controlled replication : Standardize pH adjustments using TEA (<1 wt%) and validate measurements with triplicate trials to minimize instrumental variability .
- Mechanistic analysis : Correlate zeta potential with particle size distribution. For example, pH deviations from 8–9 reduce electrostatic repulsion, increasing aggregation—confirmed via TEM imaging .
Methodological Design & Data Analysis
Q. What are the best practices for presenting this compound stability data in peer-reviewed studies?
- Tables : Include absolute values (e.g., particle size in nm, zeta potential in mV) alongside derived metrics (e.g., dispersion parameter Dp). Avoid redundant data in both tables and figures .
- Figures : Use TEM micrographs to visualize particle morphology and aggregation trends. Ensure axis labels specify experimental conditions (e.g., "PVP-K30: 0.7 wt%, pH 8.5") .
Q. How can researchers ensure reproducibility in this compound formulation studies?
- Detailed protocols : Specify additive concentrations (±0.01 wt%), filtration steps (0.2 µm filters), and instrument calibration details (e.g., Zetasizer settings: 25°C, 3 runs per sample) .
- Data sharing : Adhere to FAIR principles by depositing raw datasets (e.g., absorbance spectra, viscosity curves) in repositories with persistent identifiers .
Environmental & Application-Focused Questions
Q. What advanced characterization techniques are critical for evaluating this compound's environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
